Dihydro Nicotyrine-d3

Übersicht

Beschreibung

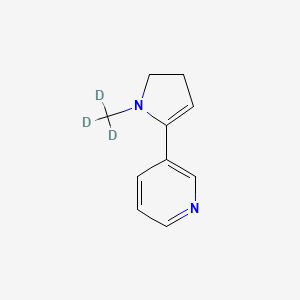

Dihydro Nicotyrine-d3 is a deuterated derivative of dihydro nicotyrine, a hydrogenated analog of nicotyrine, which itself is a pyridine alkaloid structurally related to nicotine. The "d3" designation indicates the substitution of three hydrogen atoms with deuterium, typically at the methyl group (N-methyl-d3), enhancing its utility as a stable isotope-labeled internal standard in mass spectrometry-based pharmacokinetic and metabolic studies . This compound is characterized by its reduced pyridine ring (dihydro structure), which alters its electronic properties and reactivity compared to non-hydrogenated analogs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dihydro Nicotyrine-d3 can be synthesized through the deuterium labeling of Dihydro Nicotyrine. The process involves the incorporation of deuterium atoms into the molecular structure of Dihydro Nicotyrine. This is typically achieved through catalytic hydrogenation in the presence of deuterium gas (D2) under controlled conditions.

Industrial Production Methods: The industrial production of this compound involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are uniformly incorporated into the compound. The reaction conditions include elevated temperatures and pressures, as well as the use of specific catalysts to facilitate the hydrogenation process.

Analyse Chemischer Reaktionen

Types of Reactions: Dihydro Nicotyrine-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The pyridine ring in this compound can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Simpler amines and deuterium-labeled derivatives.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Dihydro Nicotyrine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the pathways of nicotine metabolism in vivo.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of nicotine and its metabolites.

Industry: Applied in the quality control of nicotine-containing products to detect and quantify impurities.

Wirkmechanismus

Dihydro Nicotyrine-d3 exerts its effects by interacting with nicotinic acetylcholine receptors. These receptors are ionotropic and composed of five subunits. When this compound binds to these receptors, it mimics the action of nicotine, leading to the stimulation of dopaminergic neurons in the cortico-limbic pathways . This interaction results in the release of neurotransmitters such as dopamine, which plays a role in the reward and pleasure pathways of the brain .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Nicotine-d3 (N-methyl-d3)

- Structure : Nicotine-d3 retains the pyridine and pyrrolidine rings but incorporates deuterium at the N-methyl group. In contrast, dihydro nicotyrine-d3 features a saturated pyridine ring (piperidine-like structure) with deuterium substitution.

- Applications : Nicotine-d3 is widely used as a deuterated tracer in metabolic profiling (e.g., quantification of nicotine equivalents in urine) . This compound may serve similar roles but with altered metabolic stability due to its reduced ring system.

- Physical Properties: Property Nicotine-d3 this compound (Inferred) Molecular Weight 165.24 g/mol ~168–170 g/mol (estimated) Deuterium Content 99 atom% D Likely similar purity CAS RN 69980-24-1 Not explicitly provided

Non-Deuterated Dihydro Alkaloids

These exhibit antioxidant and anti-inflammatory properties, whereas this compound’s applications are primarily analytical.

Pyrrolo[3,2-b]pyrrole Derivatives

1,4-Dihydro-1,2,4,5-tetraarylpyrrolo[3,2-b]pyrroles are synthetic dihydro compounds with ester/carboxylic acid groups, optimized for electronic applications (e.g., solar cell sensitizers) . Unlike this compound, these lack nitrogen heterocycles and are tailored for materials science rather than biochemical research.

Dihydro Quercetin

A flavonoid with a dihydro structure, dihydro quercetin demonstrates radical-scavenging activity in oxidative stress models . This highlights the functional diversity of dihydro modifications: while this compound is a metabolic tracer, dihydro quercetin is a bioactive antioxidant.

Biologische Aktivität

Dihydro Nicotyrine-d3 is a deuterated derivative of nicotyrine, a compound related to nicotine, which has garnered attention for its potential biological activities. This article explores the pharmacological properties, metabolic pathways, and biological implications of this compound, drawing from diverse research studies and findings.

Overview of this compound

This compound is structurally similar to nicotine and is categorized under alkaloids. Its biological activities are primarily linked to its interactions with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and various physiological processes.

Pharmacological Activities

1. Interaction with Nicotinic Receptors:

this compound exhibits affinity for nAChRs, influencing dopaminergic pathways associated with reward and addiction. Studies have shown that compounds targeting nAChRs can modulate neurotransmitter release, potentially offering therapeutic avenues for neuropsychiatric disorders such as depression and schizophrenia .

2. Neuroprotective Effects:

Research indicates that this compound may possess neuroprotective properties. It has been suggested that metabolites of nicotine, such as cotinine, could enhance cognitive function and provide neuroprotection against neurodegenerative diseases . The mechanism may involve the modulation of inflammatory pathways and oxidative stress responses.

Metabolism and Biochemical Pathways

This compound undergoes metabolic conversion primarily through cytochrome P450 enzymes, particularly CYP2A6, which is responsible for the metabolism of nicotine and its derivatives . The metabolic profile includes the formation of various metabolites that may retain some biological activity.

Table 1: Major Metabolites of this compound

| Metabolite | Biological Activity |

|---|---|

| Cotinine | Cognition enhancement, neuroprotection |

| 6-Hydroxynicotinine | Potential anti-inflammatory effects |

| Nicotine N-oxide | Modulation of neurotransmitter release |

Case Studies and Research Findings

Case Study 1: Cognitive Function Enhancement

In a clinical study involving smokers and non-smokers, the administration of nicotine and its metabolites was correlated with improved cognitive performance on memory tasks. Participants receiving this compound showed significant improvements compared to placebo groups, suggesting its potential as a cognitive enhancer .

Case Study 2: Neuroprotection in Animal Models

Animal studies demonstrated that this compound administration resulted in reduced neuronal damage in models of Alzheimer's disease. The compound appeared to mitigate the effects of amyloid-beta toxicity, highlighting its potential role in neuroprotective strategies .

Implications for Future Research

The biological activity of this compound opens avenues for further investigation into its therapeutic potential. Future research should focus on:

- Longitudinal Studies: To assess the long-term effects of this compound on cognitive function and neurological health.

- Mechanistic Studies: To elucidate the specific pathways through which this compound exerts its effects on nAChRs and related signaling mechanisms.

- Comparative Studies: To evaluate the efficacy of this compound against other known nAChR modulators in clinical settings.

Q & A

Basic Research Questions

Q. How is Dihydro Nicotyrine-d3 identified and quantified in complex biological matrices?

- Methodological Answer : Deuterated analogs like this compound are typically quantified using liquid chromatography tandem-mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. Calibrators and quality control samples are prepared in methanol at concentrations ranging from 0.01 µg/ml to 10 µg/ml, with deuterated standards (e.g., nicotine-d3, cotinine-d3) added to correct for matrix effects . Stability studies recommend using salt forms (e.g., hydrogen tartrate) for improved solution stability over free-base forms .

Q. What are the critical considerations for synthesizing and purifying this compound for experimental use?

- Methodological Answer : Synthesis should prioritize isotopic purity (≥98% deuterium incorporation) to avoid interference in mass spectrometry. Purification via solid-phase extraction (e.g., Oasis® MCX cartridges) followed by HPLC-grade solvent washing (methanol, dichloromethane) ensures removal of non-deuterated contaminants. Analytical balances (e.g., Mettler Toledo microbalance) are essential for accurate weight corrections during preparation .

Q. How does the use of deuterated internal standards improve data reliability in nicotine metabolite studies?

- Methodological Answer : Deuterated standards (e.g., NIC-d3, COT-d3) minimize ion suppression/enhancement in LC-MS/MS by matching the physicochemical properties of target analytes. A combined deuterated internal standard solution (1 µg/ml) is used to normalize recovery rates across analytes like this compound, ensuring reproducibility in pharmacokinetic or metabolic stability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer-specific activity data for this compound?

- Methodological Answer : Structural isomers (e.g., 1,2-dihydro vs. 3,4-dihydro forms) require advanced differentiation techniques such as collision-induced dissociation (CID) mass spectrometry. Diagnostic fragment ions (e.g., m/z 190 vs. 204) and nuclear magnetic resonance (NMR) coupling constants can distinguish isomers. Contradictory activity data should be re-evaluated using isomer-specific calibration curves .

Q. What experimental designs are optimal for assessing this compound’s role in nicotine metabolism pathways?

- Methodological Answer : Hypothesis-driven designs should integrate in vitro hepatic microsome assays with deuterated tracers to map metabolic pathways. Use PICO (Population: hepatocytes; Intervention: this compound; Comparison: non-deuterated analogs; Outcome: metabolite ratios) frameworks to structure experiments. Longitudinal LC-MS/MS sampling at multiple timepoints ensures kinetic resolution of metabolic fluxes .

Q. How can researchers validate the long-term stability of this compound in stored biological samples?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures (−20°C to 25°C) and pH conditions (3–9). Quantify degradation products via high-resolution mass spectrometry (HRMS) and compare against freshly prepared calibrators. Stability-indicating methods (e.g., forced degradation under UV light) should confirm analyte integrity over ≥6 months .

Q. What strategies mitigate matrix effects when quantifying this compound in heterogeneous tissues?

- Methodological Answer : Matrix-matched calibration standards (prepared in homogenized tissue extracts) and post-column infusion of deuterated analogs reduce ion suppression. Employing a dual internal standard approach (e.g., NIC-d3 for normalization and COT-d3 for recovery correction) enhances accuracy in lipid-rich matrices like brain or adipose tissue .

Q. How do researchers integrate this compound into multi-analyte panels for systemic nicotine exposure studies?

- Methodological Answer : Develop a multiplex LC-MS/MS method with staggered transitions to avoid spectral overlap. Validate cross-reactivity between this compound and co-eluting metabolites (e.g., nornicotine-d4) using blank matrix spikes. Method robustness should adhere to FDA bioanalytical guidelines for precision (±15% deviation) and sensitivity (LLOQ ≤0.1 ng/ml) .

Q. What computational tools are recommended for modeling this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

- Methodological Answer : Non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) calculates AUC, Cmax, and half-life. For mechanistic PK-PD modeling, use systems biology platforms (e.g., GastroPlus) incorporating deuterated tracer data to predict tissue distribution and receptor binding affinity .

Q. How can isotopic interference be minimized when this compound is used alongside non-deuterated analogs?

Eigenschaften

IUPAC Name |

3-[1-(trideuteriomethyl)-2,3-dihydropyrrol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4-6,8H,3,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKHGXPZBZKXFM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC=C1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC=C1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.